4-(4-Benzoylpiperazin-1-yl)-5-fluoropyrimidine
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Overview
Description
4-(4-Benzoylpiperazin-1-yl)-5-fluoropyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzoyl group and a fluoropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylpiperazin-1-yl)-5-fluoropyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Fluoropyrimidine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylpiperazin-1-yl)-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Benzoylpiperazin-1-yl)-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Benzoylpiperazin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a carboxamide group.
7-[4-(4-Benzoyl)piperazin-1-yl]piperazinyl derivatives: Similar piperazine core with different substituents.
Uniqueness
4-(4-Benzoylpiperazin-1-yl)-5-fluoropyrimidine is unique due to its combination of a benzoyl group and a fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15FN4O |
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Molecular Weight |
286.30 g/mol |
IUPAC Name |
[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H15FN4O/c16-13-10-17-11-18-14(13)19-6-8-20(9-7-19)15(21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
InChI Key |
DQRCFHDNCWKUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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